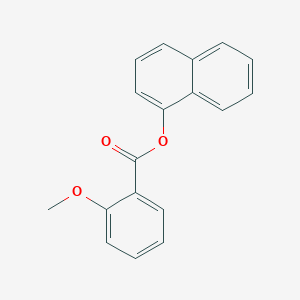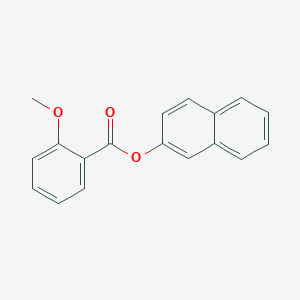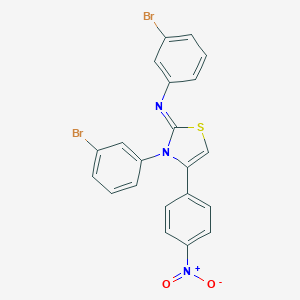
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring substituted with bromophenyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 4-nitrobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
化学反応の分析
Types of Reactions
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of bromine and nitro groups enhances its ability to form strong interactions with biological molecules, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the thiazole ring and nitrophenyl group.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring with bromophenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
特性
分子式 |
C21H13Br2N3O2S |
|---|---|
分子量 |
531.2g/mol |
IUPAC名 |
N,3-bis(3-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H13Br2N3O2S/c22-15-3-1-5-17(11-15)24-21-25(19-6-2-4-16(23)12-19)20(13-29-21)14-7-9-18(10-8-14)26(27)28/h1-13H |
InChIキー |
SNVXROVFDROTMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
正規SMILES |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


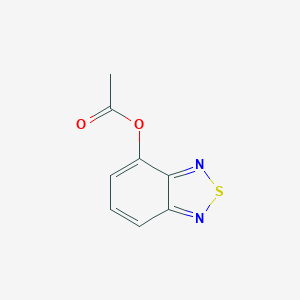
![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)

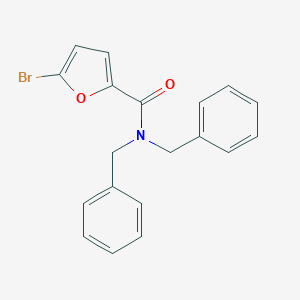
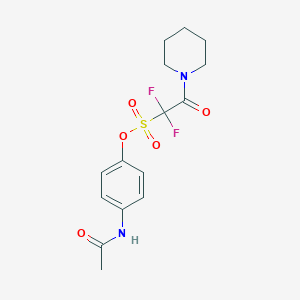
![3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B382049.png)
![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)
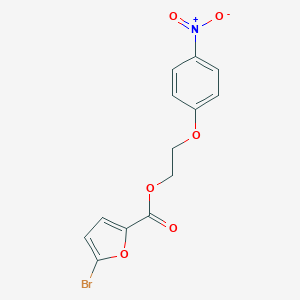
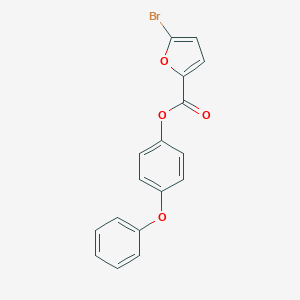
![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)
methanone oxime](/img/structure/B382054.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)
